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molecular formula C14H10ClN3 B029344 1-Chloro-4-(4-pyridinylmethyl)phthalazine CAS No. 101094-85-3

1-Chloro-4-(4-pyridinylmethyl)phthalazine

Cat. No. B029344
M. Wt: 255.7 g/mol
InChI Key: LVSFOJFCLFTXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710047B2

Procedure details

Under exclusion of air, 29 g (122 mmol) 4-(4-pyridylmethyl)-1(2H)-phthalazinone [for preparation, see German Auslegeschrift no. 1061788 (published Jul. 23, 1959)] in 450 ml acetonitrile is mixed with 61 ml HCl/dioxane 4N and 28 ml (306 mmol) phosphoryl chloride and stirred for 27 h at 50° C. To the white suspension, 119 g NaHCO3 in 1.45 l water is then added dropwise under ice cooling, and the mixture is stirred and the title compound filtered off. Anal. calc.(C14H10N3Cl) C, 65.76%; H, 3.94%; N, 16.43%, Cl, 13.86%. found C, 65.40%; H, 4.12%; N, 16.45%, Cl, 13.66%; FAB MS (M+H)+=256
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step Two
Name
Quantity
1.45 L
Type
solvent
Reaction Step Two
Quantity
61 mL
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=O)[NH:10][N:9]=2)=[CH:3][CH:2]=1.Cl.O1CCOCC1.P(Cl)(Cl)([Cl:28])=O.C([O-])(O)=O.[Na+]>C(#N)C.O>[Cl:28][C:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:8]([CH2:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)=[N:9][N:10]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
N1=CC=C(C=C1)CC1=NNC(C2=CC=CC=C12)=O
Step Two
Name
Quantity
119 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1.45 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
61 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
28 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 27 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred
FILTRATION
Type
FILTRATION
Details
the title compound filtered off

Outcomes

Product
Details
Reaction Time
27 h
Name
Type
Smiles
ClC1=NN=C(C2=CC=CC=C12)CC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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